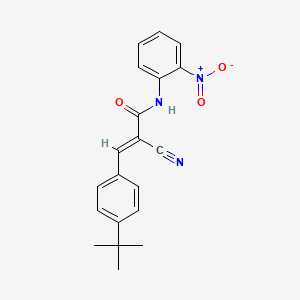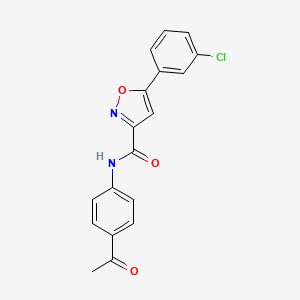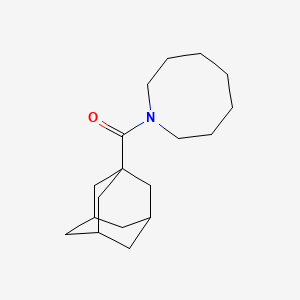
3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(4-tert-Butylphenyl)-2-cyano-N-(2-nitrophenyl)acrylamide often involves condensation reactions where precursor molecules undergo a reaction in the presence of a catalyst under specific conditions. For example, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions, demonstrating the versatility of acrylamide synthesis methods (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often elucidated using spectroscopic techniques such as NMR and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Acrylamide compounds participate in various chemical reactions, including polymerization, where they can form linear or cross-linked polymers. The presence of functional groups such as cyano, nitro, and amide allows for diverse reactivity patterns, leading to a wide range of chemical transformations and applications. The nitration of acrylamides, for example, has been efficiently achieved using tert-butyl nitrite, showcasing the compound's versatility in synthetic chemistry (Ji et al., 2015).
Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Research indicates that certain synthetic acrylamide derivatives, though not the exact compound , are effective in preventing corrosion of metals in acidic environments. These compounds have been characterized using various spectroscopic methods and their corrosion inhibition properties were assessed through chemical and electrochemical methods, revealing their potential as mixed-type inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Polymer Science
Acrylamide derivatives play a significant role in polymer science, where they are used in the synthesis of polymers with specific properties. For example, copolymers of acrylamide have been synthesized for various applications, including water-soluble polymers that respond to changes in electrolyte concentration, pH, and temperature. These polymers have applications in drug delivery, water treatment, and as viscosity modifiers (McCormick et al., 1992).
Organic Synthesis and Catalysis
Acrylamide derivatives are also important in organic synthesis and catalysis. They have been used as reagents in the nitration of anilides and acrylamides, showcasing their utility in synthetic organic chemistry for producing nitro-substituted aromatic compounds with good to excellent yields. This highlights their versatility as reagents in the synthesis of complex organic molecules (Ji et al., 2015).
Solar Cell Applications
In the field of renewable energy, acrylamide derivatives have been used in the engineering of organic sensitizers for solar cell applications. These sensitizers, which include functionalized unsymmetrical organic molecules with acrylamide components, have shown high efficiency in converting incident photons to current, demonstrating the potential of acrylamide derivatives in improving the performance of solar cells (Kim et al., 2006).
Advanced Material Science
Furthermore, acrylamide derivatives have been explored for their applications in advanced material science, such as the synthesis of amphiphilic copolymers for creating diverse micellar morphologies. These materials can be used in drug delivery systems, as nanocarriers, and in the creation of self-assembling materials, showcasing the versatility of acrylamide derivatives in the development of novel materials (Li et al., 2010).
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-20(2,3)16-10-8-14(9-11-16)12-15(13-21)19(24)22-17-6-4-5-7-18(17)23(25)26/h4-12H,1-3H3,(H,22,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCDDGUMYAMOQQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)


![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)

![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)
![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)
